N-(3-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Description
N-(3-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a chemical compound with potential applications in scientific research. It is a member of the isoxazole family of compounds, which have been shown to have a variety of biological activities.
Scientific Research Applications
Antimicrobial Activity
Studies have shown that derivatives similar in structure exhibit antimicrobial activity against a range of bacteria, mycobacteria, and fungi. For example, rhodanine-3-acetic acid-based amides were active against mycobacteria and demonstrated significant activity against methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
Antitumor Activity
Novel synthesized compounds, including those structurally related to N-(3-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, have demonstrated potent antitumor activity against various cancer cells in vitro. A study highlighted the antitumor activity through disruption of microtubule assembly, causing cell cycle arrest and inducing apoptosis in cancer cells (Wu et al., 2009).
Enzyme Inhibitory Activities
The synthesis and evaluation of enzyme inhibitory activities of new compounds reveal potential for targeting various enzymes. For instance, certain synthesized compounds were evaluated for their inhibition potential against carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, identifying specific compounds with good activity (Virk et al., 2018).
Antibacterial Activity
Research on novel synthesis and evaluation of compounds has also highlighted their significant antibacterial activity against specific strains, such as Salmonella typhi, suggesting potential applications in addressing bacterial infections (Salama, 2020).
Coordination Complexes and Antioxidant Activity
The study of novel coordination complexes constructed from pyrazole-acetamide derivatives has revealed insights into the effect of hydrogen bonding on self-assembly processes and the compounds' significant antioxidant activity (Chkirate et al., 2019).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-5-2-4-12(8-14)11-18-17(20)10-13-9-15(22-19-13)16-6-3-7-23-16/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLBNUMEIUMNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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